molecular formula C32H20ClN3O4S2 B384778 4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B384778
M. Wt: 610.1g/mol
InChI Key: DJMZFFHPMDLWAK-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzofuran and thiadiazole intermediates, followed by their coupling under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer specific reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications in research and industry .

Properties

Molecular Formula

C32H20ClN3O4S2

Molecular Weight

610.1g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-4-hydroxy-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2H-pyrrol-5-one

InChI

InChI=1S/C32H20ClN3O4S2/c33-22-14-12-19(13-15-22)27-26(28(37)25-16-20-7-2-4-11-24(20)40-25)29(38)30(39)36(27)31-34-35-32(42-31)41-17-21-9-5-8-18-6-1-3-10-23(18)21/h1-16,27,38H,17H2

InChI Key

DJMZFFHPMDLWAK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)N4C(C(=C(C4=O)O)C(=O)C5=CC6=CC=CC=C6O5)C7=CC=C(C=C7)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)N4C(C(=C(C4=O)O)C(=O)C5=CC6=CC=CC=C6O5)C7=CC=C(C=C7)Cl

Origin of Product

United States

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